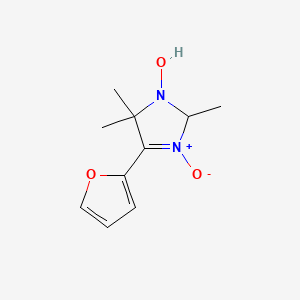![molecular formula C25H22N2O3 B4994851 2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one](/img/structure/B4994851.png)
2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one, also known as DNTBPO, is a synthetic compound that has been the subject of several scientific studies due to its potential applications in the field of medicine.
Mécanisme D'action
2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one acts by binding to the DNA of cancer cells and causing damage to the DNA structure. This leads to the activation of the caspase pathway, which ultimately results in apoptosis of the cancer cells. This compound also inhibits the activity of certain enzymes that are involved in the cell cycle, leading to the arrest of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of certain inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one in lab experiments is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, the multi-step synthesis process can be time-consuming and expensive.
Orientations Futures
There are several potential future directions for research on 2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one. One area of interest is the development of more efficient synthesis methods to reduce the cost and time required for production. Additionally, further studies are needed to investigate the potential use of this compound in combination with other anti-cancer agents for improved efficacy. Finally, research on the potential use of this compound in the treatment of other diseases, such as inflammatory and autoimmune disorders, is also warranted.
Conclusion:
In conclusion, this compound is a synthetic compound with potential anti-cancer and anti-inflammatory properties. Its mechanism of action involves binding to DNA and inducing apoptosis in cancer cells. While it has some limitations in lab experiments, its selectivity towards cancer cells and minimal toxicity in normal cells make it a promising candidate for further research.
Méthodes De Synthèse
2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one is synthesized through a multi-step process involving the condensation of 3-nitrobenzaldehyde with 2,3-dihydro-1H-indene-2-carboxylic acid, followed by cyclization and reduction steps. The final product is obtained as a yellow solid with a melting point of 200-202°C.
Applications De Recherche Scientifique
2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one has been shown to exhibit anti-cancer properties in various in vitro and in vivo studies. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase.
Propriétés
IUPAC Name |
2,2-dimethyl-5-(3-nitrophenyl)-1,3,5,6-tetrahydrobenzo[b]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-25(2)13-20-19-11-15-6-3-4-7-16(15)12-21(19)26-24(23(20)22(28)14-25)17-8-5-9-18(10-17)27(29)30/h3-12,24,26H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCBWLYCGVYQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC4=CC=CC=C4C=C23)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4994768.png)



![1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994804.png)


![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4994819.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4994821.png)
![3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol](/img/structure/B4994844.png)
![methyl 3-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4994846.png)

![4,4'-oxybis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B4994848.png)
![N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B4994857.png)